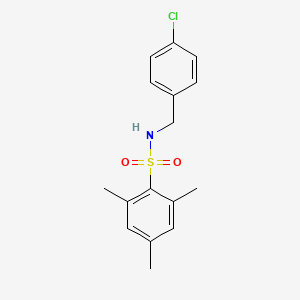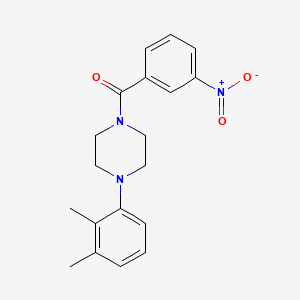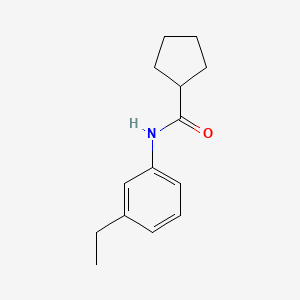
N-(4-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(4-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide involves multiple steps, starting from the preparation of 4-methylbenzenesulfonamide derivatives followed by chlorobenzene sulfonation. For instance, Nikonov et al. (2019) detailed the synthesis and structural features of related N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides through various methods, including X-ray single-crystal analysis and DFT calculations (Nikonov et al., 2019). These methods provide a foundation for understanding the synthetic routes applicable to N-(4-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for determining their chemical behavior and potential applications. Studies involving X-ray diffraction and DFT calculations, as mentioned by Nikonov et al. (2019), offer insights into the molecular geometry, electronic structure, and intermolecular interactions of these compounds. The structural analysis aids in understanding the molecular conformation, which is vital for predicting reactivity and interaction with biological targets.
Chemical Reactions and Properties
N-(4-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide participates in various chemical reactions, reflecting its reactivity and functional versatility. For example, its sulfonamide group can undergo nucleophilic substitution reactions, enabling the synthesis of a wide range of chemical derivatives. Ebrahimi et al. (2015) described the synthesis of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides as chemoselective N-acylation reagents, showcasing the reactivity of similar sulfonamide compounds in selective acylation reactions (Ebrahimi et al., 2015).
Physical Properties Analysis
The physical properties of N-(4-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide, such as melting point, solubility, and crystalline structure, are influenced by its molecular structure. The determination of these properties is essential for practical applications, including material science and drug formulation. The solid-liquid equilibria studies by Domańska and Letcher (2000) on similar sulfonamide compounds offer a perspective on understanding the physical properties relevant to N-(4-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide (Domańska & Letcher, 2000).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are pivotal in defining the applications of N-(4-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide. Research on the synthesis and reactivity of related sulfonamide derivatives provides a foundation for understanding these chemical properties. For instance, the work by Kobkeatthawin et al. (2017) on the synthesis and crystal structure of similar compounds highlights the importance of chemical properties in determining reactivity and potential applications (Kobkeatthawin et al., 2017).
Safety and Hazards
As with any chemical compound, handling “N-(4-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide” would require appropriate safety precautions. This could include wearing personal protective equipment and ensuring adequate ventilation . The specific hazards associated with this compound would depend on its exact properties .
Orientations Futures
The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as an antibiotic, future research could focus on testing its efficacy against various types of bacteria . Alternatively, if it has interesting chemical reactivity, it could be studied for potential use in chemical synthesis .
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-11-8-12(2)16(13(3)9-11)21(19,20)18-10-14-4-6-15(17)7-5-14/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTRSMPKMBUCRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5788631.png)
![2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5788635.png)
![N-(3-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5788659.png)





![2-[(4-chlorobenzyl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5788694.png)
![4-[(2-furylmethyl)amino]-6-(4-methylphenyl)-2-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B5788701.png)
![3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide](/img/structure/B5788702.png)
